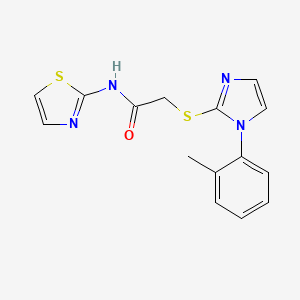

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWNJOWKXCULLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by a thiazole ring linked to an imidazole moiety via a thioether bond. This structural arrangement suggests significant potential for biological activity, particularly in medicinal chemistry. Research has indicated that compounds of this nature may possess various pharmacological properties, including antibacterial, antifungal, and potential neuroprotective effects.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄OS |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 1207011-12-8 |

| Functional Groups | Thiazole, Imidazole, Thioether |

The presence of both thiazole and imidazole rings enhances the compound's potential biological activities compared to similar derivatives.

Antimicrobial Activity

Research has shown that derivatives of thiazole and imidazole exhibit notable antimicrobial properties. For instance, a study evaluating a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives identified several compounds with significant inhibitory effects against bacterial strains. The most potent analog demonstrated an IC₅₀ value of 4.6 μM against β-secretase (BACE-1), indicating its potential as a lead structure for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings. For example, electron-withdrawing groups such as nitro (NO₂) enhance activity against fungal pathogens like Candida albicans and Aspergillus niger . The SAR analysis indicates that modifications to the thiazole and imidazole rings can significantly alter the compound's efficacy and selectivity.

Case Study 1: BACE-1 Inhibition

A study focused on the development of thiazole-imidazole derivatives for BACE-1 inhibition revealed promising results. The synthesized compounds were evaluated for their affinity towards BACE-1, permeability across the blood-brain barrier (BBB), and cytotoxicity. The lead compound exhibited high predicted BBB permeability and low cytotoxicity, suggesting its suitability for further development in treating Alzheimer's disease .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of various thiazole derivatives against C. albicans and A. niger. Compounds with specific substitutions showed MIC values ranging from 3.92 to 4.23 mM, demonstrating moderate efficacy compared to standard antifungal agents like fluconazole .

The exact mechanism by which N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological pathways involved in cell signaling and enzyme inhibition, particularly in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.